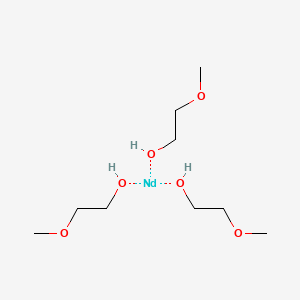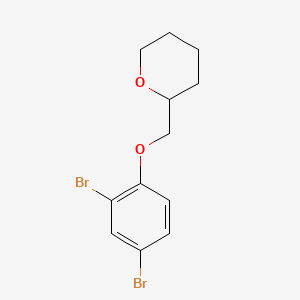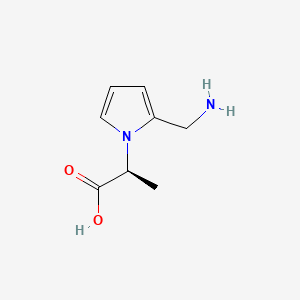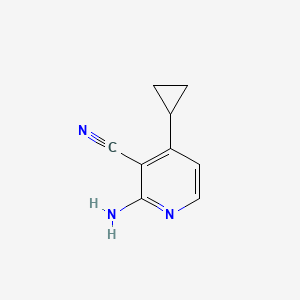
Neodymium methoxyethoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium methoxyethoxide is a chemical compound that belongs to the class of rare earth metal alkoxides. It is commonly used as a precursor for the synthesis of neodymium oxide and other neodymium-containing compounds. The compound is known for its high reactivity and is often utilized in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Neodymium methoxyethoxide, a metal alkoxide , is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in various chemical reactions. It is often used in the formation of metal-oxide semiconductors .
Mode of Action
This compound interacts with its targets through chemical reactions. In the formation of metal-oxide semiconductors, it undergoes a process called sol-gel . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. Deep-ultraviolet irradiation induces efficient condensation and densification of oxide semiconducting films by photochemical activation at low temperature .
Biochemical Pathways
It’s known that the compound plays a role in the formation of metal-oxide semiconductors . These semiconductors have applications in various fields, including electronics .
Pharmacokinetics
As a chemical intermediate, it’s typically used in controlled environments and isn’t intended for ingestion or other forms of direct human exposure .
Result of Action
The result of this compound’s action is the formation of metal-oxide semiconductors . These semiconductors have high carrier mobility in the amorphous state and excellent large-area uniformity . They are potential replacements for organic and silicon materials in thin-film electronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. For instance, deep-ultraviolet irradiation is used to induce photochemical activation of sol-gel films at room temperature . The compound should be handled in a well-ventilated area and kept away from heat, open flames, and sparks .
Biochemical Analysis
Biochemical Properties
Neodymium methoxyethoxide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been found to influence cellular function . It can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium methoxyethoxide can be synthesized through the reaction of neodymium chloride with sodium methoxyethoxide in an anhydrous environment. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction is as follows:
NdCl3+3NaOCH2CH2OCH3→Nd(OCH2CH2OCH3)3+3NaCl
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where neodymium chloride is reacted with sodium methoxyethoxide in the presence of a suitable solvent. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form neodymium oxide.
Reduction: It can be reduced to neodymium metal under specific conditions.
Substitution: The methoxyethoxide groups can be substituted with other alkoxide groups or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Various alkoxides or ligands in an inert atmosphere.
Major Products:
Scientific Research Applications
Neodymium methoxyethoxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of neodymium-containing compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of high-performance magnets, optical materials, and electronic devices .
Comparison with Similar Compounds
- Neodymium chloride (NdCl3)
- Neodymium nitrate (Nd(NO3)3)
- Neodymium acetate (Nd(CH3COO)3)
Comparison: Neodymium methoxyethoxide is unique due to its high reactivity and ability to form stable alkoxide complexes. Unlike neodymium chloride and neodymium nitrate, which are primarily used as starting materials for the synthesis of other neodymium compounds, this compound is directly used in various applications due to its specific chemical properties. Neodymium acetate, on the other hand, is less reactive and is mainly used in the preparation of neodymium-based catalysts .
Properties
IUPAC Name |
2-methoxyethanol;neodymium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O2.Nd/c3*1-5-3-2-4;/h3*4H,2-3H2,1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQZGWMOILWGSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO.COCCO.COCCO.[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24NdO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,8-diazatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B582607.png)

![2-((1-(2-Hydroxyethyl)cyclohexyl)methyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B582610.png)
![1-(3-Oxo-2-aza-spiro[4,5]dec-2-ylmethyl)cyclohexaneethanolBenzylEther](/img/structure/B582615.png)

![1-[2-(Benzyloxy)ethyl]-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B582620.png)
